4-Chloropyridazine hydrochloride
Overview
Description
4-Chloropyridazine hydrochloride is a chemical compound with the linear formula C4H4Cl2N2 . It is used in various applications, including as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H4Cl2N2 . The average mass of the molecule is 150.994 Da .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 150.99 . The compound is stored in an inert atmosphere and under -20C .
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Pharmacological Evaluation : A study by Husain et al. (2017) involved the synthesis of novel pyridazine derivatives, including chloropyridazine derivatives, and evaluated their analgesic and anti-inflammatory activities. The synthesized compounds showed significant analgesic and anti-inflammatory effects in animal models.
New Heterocyclic Compounds with Biological Activity : Research by Sayed et al. (2003) describes the synthesis of chloropyridazine derivatives and their subsequent transformation into compounds with antimicrobial and antifungal activities.
Indolylpyridazinone Derivatives with Antibacterial Activity : A study by Abubshait (2007) reports on the synthesis of novel indolylpyridazinone derivatives, including chloropyridazine derivatives, and their evaluation for antibacterial properties.
Industrial and Chemical Applications
Corrosion Inhibition in Mild Steel : Research by Olasunkanmi et al. (2018) demonstrates the use of chloropyridazine derivatives as corrosion inhibitors for mild steel in acidic environments, showcasing their potential in industrial applications.
Herbicidal and Bleaching Activities : A study by Xu et al. (2008) explores the synthesis of pyridazine derivatives with herbicidal and bleaching activities, indicating their utility in agricultural and industrial sectors.
Medicinal Chemistry
Cytotoxic Agents for Cancer Therapy : Research conducted by Mamta et al. (2019) focuses on the synthesis of triazolo[4,3-b]pyridazine derivatives, derived from chloropyridazin-3-yl hydrazones, and their evaluation as potential cytotoxic agents for cancer therapy.
Synthesis of Nucleosides with Biological Evaluation : A study by Bussolari et al. (1993) describes the synthesis of imidazo[4,5-d]pyridazine and triazolo[4,5-d]pyridazine nucleosides, including chloropyridazine analogs, and their evaluation for potential antitumor activities.
Safety and Hazards
Properties
IUPAC Name |
4-chloropyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZMGGZMGYXSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704012 | |
Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193386-63-8 | |
Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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